molecular formula C12H19NO2 B1670273 2-Octyl cyanoacrylate CAS No. 133978-15-1

2-Octyl cyanoacrylate

Cat. No. B1670273
CAS RN: 133978-15-1
M. Wt: 209.28 g/mol
InChI Key: CQVWXNBVRLKXPE-UHFFFAOYSA-N
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Description

2-Octyl cyanoacrylate is one of the most commonly used commercially available wound adhesives . It is a cyanoacrylate ester typically used as a wound closure adhesive under the brand name Dermabond . It is closely related to octyl cyanoacrylate . It is a clear colorless liquid with a sharp, irritating odor .


Molecular Structure Analysis

The molecular formula of this compound is C12H19NO2 . The average mass is 209.285 Da and the monoisotopic mass is 209.141586 Da .


Chemical Reactions Analysis

Before application, this compound molecules exist as monomers. Upon exposure to anions provided by skin moisture or wound exudate, the monomers of this compound quickly polymerize in an exothermic reaction that binds to the most superficial epithelium .


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid with a sharp, irritating odor . The density is 1.0±0.1 g/cm3, boiling point is 303.2±25.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Surgical Wound Closure

2-Octyl cyanoacrylate has been validated as a superior alternative for skin closure in surgical procedures due to its strength, flexibility, and rapid healing capabilities compared to traditional sutures. In facial plastic surgery, it has shown to offer excellent cosmetic outcomes with high patient satisfaction, significantly reducing closure time and eliminating the need for suture removal (Toriumi et al., 1998). Similarly, in reduction mammaplasty, it favored better scar appearance and comfort from the patient's perspective, highlighting its potential as a reliable closure method in plastic surgery (Nipshagen, Hage, & Beekman, 2008).

Dermatological Applications

Beyond surgical closures, this compound has been explored for its dermatological applications, including the treatment of minor cuts and abrasions. A study highlighted its effectiveness as a liquid adhesive bandage, providing significant hemostasis and pain relief while being as effective as traditional bandages in promoting healing (Eaglstein, Sullivan, Giordano, & Miskin, 2002).

Expanded Medical Applications

The application of this compound extends into innovative medical procedures, such as its use in cleft lip repair, showcasing a range of benefits including shorter operative times, formation of a protective barrier against infection, and enhanced cosmetic outcomes (Magee, Ajkay, Githae, & Rosenblum, 2003). It also demonstrates potential in musculoskeletal oncology surgery, with low incidences of postoperative adverse events and high patient satisfaction, presenting a practical alternative to traditional suture closure (Chobpenthai et al., 2021).

Mechanism of Action

Target of Action

2-Octyl cyanoacrylate, commonly used as a wound closure adhesive, primarily targets the skin’s epithelial layer . It is used as a tissue adhesive to repair minor cuts and wounds . The compound’s primary role is to facilitate wound healing by holding the wound edges together, allowing the tissue beneath to heal normally .

Mode of Action

The mode of action of this compound involves a rapid polymerization process. When the this compound monomers are exposed to anions, provided either by moisture from the skin or exudate, they quickly polymerize causing an exothermic reaction . This reaction binds the compound to the most superficial layer of the epithelium, forming a water-tight seal that allows the wound to heal uninterrupted .

Biochemical Pathways

It is known that the compound’s polymerization process is triggered by the presence of anions, which are commonly found in bodily fluids such as sweat or blood . This process results in the formation of a strong adhesive bond that holds the wound edges together, facilitating the natural wound healing process .

Pharmacokinetics

It is known that the compound polymerizes rapidly upon exposure to moisture, forming a strong adhesive bond . This bond is typically maintained until the wound has healed, at which point the adhesive naturally sloughs off .

Result of Action

The primary result of this compound’s action is the facilitation of wound healing. By forming a strong, water-tight seal over the wound, the compound protects the wound from external contamination and allows the natural healing process to occur uninterrupted . Additionally, this compound has been observed to have antimicrobial properties against gram-positive and non-pseudomonas gram-negative bacteria .

Action Environment

Environmental factors can influence the action and efficacy of this compound. For instance, the presence of moisture is crucial for triggering the compound’s polymerization process . Additionally, the compound’s effectiveness can be compromised if applied to moist wounds or areas subjected to repeated or prolonged exposure to moisture or friction . Furthermore, allergic contact dermatitis has been reported in some patients following the use of this compound, suggesting that individual patient factors can also influence the compound’s action and efficacy .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The efficiency and potential economic advantage of 2-Octyl cyanoacrylate has led to further investigations of other possible indications . It is a valuable aid for ensuring the success of surgery by reducing surgical site infections .

properties

IUPAC Name

octan-2-yl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVWXNBVRLKXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

152965-95-2
Record name 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152965-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30888954
Record name 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133978-15-1
Record name 2-Octyl cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133978-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dermabond
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133978151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-octyl cyanoacrylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OCTYL CYANOACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L23GHX71SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-Octyl cyanoacrylate is not a drug with a specific biological target or downstream effects. It is a medical adhesive that rapidly polymerizes upon contact with moisture, forming a strong, flexible bond. [, , , , , , ] This polymerization reaction is what provides its adhesive properties for wound closure and other medical applications.

ANone: this compound has the following characteristics:

    A: this compound polymerizes rapidly in the presence of moisture, forming a strong bond with various materials, including skin. [, , , , ] Its performance is influenced by factors like:

      A: this compound's polymerization is an anionic polymerization initiated by weak anions, such as water or blood. It doesn't act as a traditional catalyst itself. [, , ]

      ANone: The provided research primarily focuses on clinical and in vivo studies. There is limited information on computational studies, such as simulations, calculations, or QSAR models specifically for this compound.

      A: While not directly addressed in the research papers, modifications to the alkyl chain length or other structural features can impact polymerization rate, adhesive strength, and biodegradability of cyanoacrylates. [, , ]

      A: this compound is typically formulated as a sterile, single-use liquid. [, , , , ] It polymerizes rapidly in the presence of moisture, hence its packaging is designed to protect it from humidity.

      A: As a medical device, this compound is subject to stringent regulatory standards for safety and efficacy. [, , , , ] Manufacturers and healthcare professionals must adhere to specific guidelines for its use, storage, and disposal.

      A: this compound primarily acts locally at the site of application. [, , , ] Its degradation products are considered to be minimally absorbed and generally non-toxic.

      ANone: Numerous studies demonstrate the efficacy of this compound for wound closure in various clinical settings, including:

      • Coronary artery bypass graft surgery: Significantly lower surgical site infection rates compared to sutures alone. []
      • Laparoscopic surgeries: Comparable cosmetic outcomes and faster closure times compared to sutures. [, , ]
      • Skin graft fixation: Successful engraftment and reduced operative time. []
      • Corneal laceration repair: Comparable tensile strength to sutures. []
      • Circumcision: Faster closure times and less pain compared to sutures. [, ]

      ANone: Resistance is not applicable to this compound as it is a medical adhesive and not an antimicrobial agent.

      ANone: While generally safe, potential adverse effects include:

      • Allergic contact dermatitis: Reported in a small percentage of patients. [, , , , , ]
      • Foreign body reactions: Rare instances of inflammation or granuloma formation. []
      • Tissue necrosis: Extremely rare and usually associated with improper application or underlying conditions. []

      ANone: Researchers are investigating the use of this compound in drug delivery systems, including:

      • Microencapsulation: Encapsulating drugs within a this compound matrix for controlled release. []

      ANone: Analytical methods for characterizing this compound include:

        A: this compound does not dissolve in water or common organic solvents after polymerization. [] It degrades by hydrolysis, breaking down into formaldehyde and alkyl cyanoacetate.

        A: Analytical methods for this compound should be validated for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit as per established guidelines. []

        ANone: Strict quality control measures are essential throughout the entire process, including:

        • Finished product testing: Verifying that the final product meets pre-defined specifications. []

        A: While this compound is generally considered biocompatible, some individuals may experience allergic contact dermatitis, indicating a Type IV hypersensitivity reaction. [, , , , , ]

        A: Drug transporter interactions are not a significant concern for this compound due to its minimal systemic absorption. []

        A: this compound is not known to significantly induce or inhibit drug-metabolizing enzymes. [, ]

        A: this compound exhibits good biocompatibility in general. [, , , , , ] It degrades slowly in vivo via hydrolysis, and the byproducts are considered to be minimally toxic.

        ANone: Alternatives to this compound include:

        • Sutures: Traditional method for wound closure. [, , , , , ]
        • Staples: Often used for closing scalp wounds or surgical incisions. [, ]
        • Other tissue adhesives: Fibrin glue, for example, is a biological adhesive. [, ]

        A: Waste management practices for this compound should adhere to local regulations for medical waste disposal. []

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